molecular formula C10H11NO2 B8542167 4-Methoxy 3-methyl-1,3-dihydro-indol-2-one

4-Methoxy 3-methyl-1,3-dihydro-indol-2-one

Cat. No. B8542167
M. Wt: 177.20 g/mol
InChI Key: CKBFHHARPFPAPM-UHFFFAOYSA-N
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Patent
US07087635B2

Procedure details

A solution of 4-methoxy-3-methyl-1,3-dihydro-indol-2-one (41.73 g, 235.5 mmol) and tetrahydrofuran (1000 mL) is cooled to −78° C. Potassium bis(trimethylsilyl)amide (989.0 mL, 494.3 mmol, 0.5 M in toluene) is added over 45 minutes so as to maintain the reaction temperature between −71° C. and −66° C. Iodomethane (36.71 g, 258.7 mmol) is added over 15 minutes between −75° C. and −70° C. The mixture is stirred at −78° C. for 1 hour then −60° C. for 30 minutes. Methanol (25 mL) is added at −60° C. Aqueous, hydrochloric acid (1N, 420 mL) is added rapidly allowing the temperature to rise to −7° C. The solution is transferred to a separatory funnel with aqueous hydrochloric acid (1N, 420 mL) and toluene (50 mL). The organic layer is extracted with a saturated sodium bicarbonate solution (250 mL), washed with a saturated sodium chloride solution (200 mL), dried over magnesium sulfate, and filtered. The filtrate is stirred with DARCO (25 g) for 1 hour then filtered. The filtrate is concentrated by rotary evaporation. The residue is refluxed for 1 hour in tert-butyl methyl ether (300 mL). After distilling out 100 mL of solvent, the slurry is stirred for 10 hours at 24° C. The solid is isolated by vacuum filtration rinsing twice with cold (−40° C.) tert-butyl methyl ether. After vacuum drying for 12 hours at 50° C./5 Torr, 23.9 g (58%) of 4-methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one is obtained. mp 143–144° C. MS (ES+) m/z 192 (M++1).
Quantity
41.73 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
989 mL
Type
reactant
Reaction Step Two
Quantity
36.71 g
Type
reactant
Reaction Step Three
Quantity
420 mL
Type
reactant
Reaction Step Four
Quantity
420 mL
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]([CH3:13])[C:6](=[O:12])[NH:7]2.[CH3:14][Si]([N-][Si](C)(C)C)(C)C.[K+].IC.Cl>C1(C)C=CC=CC=1.CO.O1CCCC1>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[C:5]([CH3:14])([CH3:13])[C:6](=[O:12])[NH:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
41.73 g
Type
reactant
Smiles
COC1=C2C(C(NC2=CC=C1)=O)C
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
989 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Step Three
Name
Quantity
36.71 g
Type
reactant
Smiles
IC
Step Four
Name
Quantity
420 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
420 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at −78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature between −71° C. and −66° C
WAIT
Type
WAIT
Details
−60° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to rise to −7° C
EXTRACTION
Type
EXTRACTION
Details
The organic layer is extracted with a saturated sodium bicarbonate solution (250 mL)
WASH
Type
WASH
Details
washed with a saturated sodium chloride solution (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
STIRRING
Type
STIRRING
Details
The filtrate is stirred with DARCO (25 g) for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
then filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated by rotary evaporation
TEMPERATURE
Type
TEMPERATURE
Details
The residue is refluxed for 1 hour in tert-butyl methyl ether (300 mL)
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
After distilling out 100 mL of solvent
STIRRING
Type
STIRRING
Details
the slurry is stirred for 10 hours at 24° C
Duration
10 h
CUSTOM
Type
CUSTOM
Details
The solid is isolated by vacuum filtration
WASH
Type
WASH
Details
rinsing twice with cold (−40° C.) tert-butyl methyl ether
CUSTOM
Type
CUSTOM
Details
After vacuum drying for 12 hours at 50° C./5 Torr
Duration
12 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C2C(C(NC2=CC=C1)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 23.9 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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